Boc-Aminooxy-PEG4-CH2-Boc

Catalog No.
S544663
CAS No.
M.F
C19H37NO9
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Aminooxy-PEG4-CH2-Boc

Product Name

Boc-Aminooxy-PEG4-CH2-Boc

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate

Molecular Formula

C19H37NO9

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C19H37NO9/c1-18(2,3)28-16(21)15-26-12-11-24-8-7-23-9-10-25-13-14-27-20-17(22)29-19(4,5)6/h7-15H2,1-6H3,(H,20,22)

InChI Key

OJGYJBJFYUIXNY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu

The exact mass of the compound t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu is 423.2468 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-Aminooxy-PEG4-CH2-Boc, chemically identified as t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu (CAS 2062663-63-0), is a highly stable, heterobifunctional crosslinker widely procured for Proteolysis Targeting Chimera (PROTAC) and Antibody-Drug Conjugate (ADC) synthesis . It features a hydrophilic four-unit polyethylene glycol (PEG4) spacer flanked by an acid-labile Boc-protected aminooxy group and a tert-butyl (t-Bu) protected carboxylic acid. This dual-protection strategy ensures long-term shelf stability and organic solubility, while the PEG4 chain provides the optimal balance of aqueous solubility and spatial flexibility required for productive ternary complex formation in targeted protein degradation workflows.

Substituting this doubly protected compound with unprotected Aminooxy-PEG4-acid or semi-protected active esters (like Boc-Aminooxy-PEG4-NHS) introduces severe process liabilities. Unprotected aminooxy groups are highly nucleophilic and prone to rapid oxidation and self-condensation during storage, leading to poor batch-to-batch reproducibility and degraded coupling yields . Conversely, while NHS esters offer immediate reactivity, they are highly moisture-sensitive and hydrolyze rapidly in semi-aqueous environments or during prolonged storage . Procuring the t-Bu ester variant completely bypasses these hydrolytic and oxidative degradation pathways, ensuring >95% stability over long-term storage and allowing for precise, on-demand activation only when the synthetic workflow dictates.

Hydrolytic and Oxidative Stability for Long-Term Storage

The dual Boc and t-Bu protection strategy provides exceptional shelf life compared to reactive ester alternatives. Boc-Aminooxy-PEG4-CH2-Boc maintains >95% structural integrity for over 12 months when stored at -20°C . In head-to-head procurement comparisons, moisture-sensitive equivalents like Boc-Aminooxy-PEG4-NHS ester can exhibit >50% hydrolysis within weeks if exposed to trace atmospheric moisture, while unprotected aminooxy-PEG-acids degrade via oxidation [1].

Evidence DimensionLong-term storage stability (hydrolysis/oxidation resistance)
Target Compound DataBoc-Aminooxy-PEG4-CH2-Boc (>95% intact after 12 months at -20°C)
Comparator Or BaselineBoc-Aminooxy-PEG4-NHS ester (>50% degradation within weeks under trace moisture)
Quantified Difference>90% improvement in shelf-life retention
ConditionsStandard laboratory storage (-20°C, trace atmospheric moisture)

Eliminates the need for rigorous anhydrous storage and prevents costly batch failures caused by degraded linker intermediates.

Single-Step Global Deprotection Economy

A critical process advantage of Boc-Aminooxy-PEG4-CH2-Boc is the matched acid lability of both terminal protecting groups. Treatment with standard acidic conditions (e.g., 90-95% Trifluoroacetic acid in DCM) simultaneously cleaves both the Boc and t-Bu groups, yielding the fully active Aminooxy-PEG4-acid in a single step with >90% conversion . Comparatively, orthogonally protected linkers (e.g., Fmoc/t-Bu or Boc/Methyl ester) require two distinct deprotection steps (base followed by acid, or saponification), which extends processing time and typically reduces overall linker recovery by 15-30% due to additional purification cycles [1].

Evidence DimensionDeprotection step economy and yield
Target Compound DataBoc-Aminooxy-PEG4-CH2-Boc (Single-step TFA cleavage, >90% yield)
Comparator Or BaselineOrthogonally protected linkers (Two-step cleavage, 60-75% cumulative yield)
Quantified DifferenceElimination of one synthetic step and ~15-30% higher final recovery
ConditionsStandard peptide/linker cleavage protocols (TFA/DCM)

Streamlines manufacturing workflows and reduces intermediate purification bottlenecks in high-throughput library synthesis.

Optimal PEG4 Chain Length for Cellular Permeability

The discrete PEG4 spacer in this linker represents an established baseline for PROTAC design. While longer chains (e.g., PEG8 to PEG12) dramatically improve aqueous solubility, they introduce a severe 'PEG-liability,' often reducing cellular permeability by >5-fold compared to shorter linkers [1]. Conversely, pure alkyl chains suffer from poor solubility and rigid conformations that can hinder ternary complex formation. The PEG4 chain maintains sufficient hydrophilicity for formulation while preserving the membrane permeability required for intracellular target degradation .

Evidence DimensionCellular permeability and solubility balance
Target Compound DataPEG4 spacer (Optimal permeability and ternary complex flexibility)
Comparator Or BaselinePEG8+ spacers (>5-fold reduction in cell permeability)
Quantified DifferenceSuperior intracellular accumulation compared to longer PEG variants
ConditionsIntracellular PROTAC degradation assays

Ensures that the synthesized degrader maintains the pharmacokinetic properties necessary for in vitro and in vivo efficacy.

High-Yield Bioorthogonal Conjugation

Once deprotected, the aminooxy terminus of this linker enables highly specific oxime ligation with aldehydes or ketones. This reaction proceeds at >90% conversion under mild acidic conditions (pH 4-5) without the need for toxic reducing agents [1]. In contrast, substituting this with a standard amine-PEG linker requires reductive amination, which often suffers from lower yields (60-80%), requires excess reagents like sodium cyanoborohydride, and risks over-alkylation or reduction of sensitive biological disulfide bonds .

Evidence DimensionConjugation yield and specificity
Target Compound DataAminooxy-driven oxime ligation (>90% yield, no reductant)
Comparator Or BaselineAmine-driven reductive amination (60-80% yield, requires toxic reductants)
Quantified Difference10-30% higher conjugation yield with superior bioorthogonality
ConditionsAqueous bioconjugation to aldehyde-functionalized targets (pH 4-5)

Maximizes the recovery of expensive biological targets (like oxidized antibodies) and eliminates toxic byproducts from the workflow.

High-Throughput PROTAC Library Synthesis

Due to its single-step global deprotection capability and optimal PEG4 length, this linker is highly suitable for synthesizing libraries of targeted protein degraders. It allows for late-stage functionalization and ensures that the resulting PROTACs maintain the necessary cellular permeability for accurate structure-activity relationship (SAR) screening .

Site-Specific Antibody-Drug Conjugates (ADCs)

The aminooxy functionality, once deprotected, is ideally suited for coupling to periodate-oxidized glycans on the Fc region of antibodies. This enables the creation of site-specific ADCs via stable oxime bonds, preventing the heterogeneity and loss of antigen-binding affinity associated with random lysine or cysteine conjugation methods .

Biomaterial Surface Functionalization

For the development of diagnostic microarrays or hydrogels, the stable t-Bu ester can be stored long-term and activated on-demand to coat amine-functionalized surfaces. The exposed, protected aminooxy groups can then be globally deprotected to capture aldehyde-tagged proteins or capture probes with high uniformity and minimal background reactivity.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

423.24683176 Da

Monoisotopic Mass

423.24683176 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Grover GN, Lee J, Matsumoto NM, Maynard HD. Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. Macromolecules. 2012 Jun 26;45(12):4858-4965. PubMed PMID: 24648600; PubMed Central PMCID: PMC3956054.
2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069.
3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035.
4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853.
5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891.
6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327.
7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089.

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